Ethylene diamine diperchlorate
Description
Properties
IUPAC Name |
2-azaniumylethylazanium;diperchlorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.2ClHO4/c3-1-2-4;2*2-1(3,4)5/h1-4H2;2*(H,2,3,4,5) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAKXNVJDXWYSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[NH3+])[NH3+].[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10Cl2N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15718-71-5 | |
| Record name | Ethylene diamine diperchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015718715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Ethylene diamine diperchlorate can be synthesized through the reaction of ethylene diamine with perchloric acid. The reaction typically involves mixing ethylene diamine with an aqueous solution of perchloric acid under controlled conditions to form the diperchlorate salt. The reaction is exothermic and requires careful temperature control to prevent decomposition or unwanted side reactions .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to handle larger quantities. The process involves the same basic reaction but may include additional steps for purification and stabilization of the final product .
Chemical Reactions Analysis
Ethylene diamine diperchlorate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen oxides and other by-products.
Reduction: Reduction reactions can lead to the formation of ethylene diamine and other reduced species.
Substitution: It can undergo substitution reactions where the perchlorate groups are replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Applications in Explosives
1. Primary Explosives
EDDP is utilized as a primary explosive due to its sensitivity to initiation through heat or shock. It is often combined with other compounds to enhance its explosive characteristics. For example, a eutectic mixture of EDDP with triethylene diamine perchlorate has been developed, which exhibits improved performance metrics such as lower moisture absorption and higher explosive output power .
2. Initiating Explosives
The compound is particularly noted for its use in initiating explosives, where it serves as a reliable detonator. Its formulation allows for effective energy transfer during detonation, making it suitable for military and industrial applications .
Applications in Chemical Synthesis
1. Chelating Agents
EDDP acts as a precursor for the synthesis of chelating agents, which are essential in various industrial processes. For instance, ethylenediamine itself is a key ingredient in the production of EDTA (ethylenediaminetetraacetic acid), widely used in agriculture and pharmaceuticals for its ability to bind metal ions .
2. Pharmaceutical Applications
The compound is also explored for potential pharmaceutical applications, particularly due to its ability to form complexes with metal ions that may have therapeutic effects. Research indicates that derivatives of ethylenediamine possess bioactive properties that could be harnessed for drug development .
Case Studies
Mechanism of Action
The mechanism of action of ethylene diamine diperchlorate involves its high reactivity due to the presence of the perchlorate groups. These groups can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Ethanol Amine Dinitrate (C₂H₆N₂O₆)
- Applications: No specific uses are mentioned, but it is listed as a forbidden substance in air transport .
- Hazard Profile : Likely explosive, similar to ethylene diamine diperchlorate. Both compounds share nitro/perchlorate groups contributing to instability.
- Regulatory Status : Prohibited in air transport .
Ethylene Glycol Dinitrate (C₂H₄N₂O₆)
Ethylenediamine Dihydrochloride (C₂H₁₀Cl₂N₂)
Ethylene Diamine Tetraacetic Acid (EDTA, C₁₀H₁₆N₂O₈)
- Applications : Widely used as a chelating agent in food preservation, medical treatments (e.g., heavy metal detoxification), and industrial processes (e.g., water treatment) .
- Hazard Profile: Low toxicity with proper use; non-explosive and stable under standard conditions .
- Regulatory Status : Approved for use in food, pharmaceuticals, and cosmetics .
Comparative Data Tables
Table 1: Key Properties of Ethylene Diamine Derivatives
Table 2: Hazard and Regulatory Comparison
| Compound | Reactivity | Storage Requirements | Regulatory Status |
|---|---|---|---|
| This compound | High | Not specified (forbidden) | UN banned |
| Ethylenediamine dihydrochloride | Moderate | Ventilated area | Lab use only |
| EDTA | Low | Standard chemical storage | Approved in multiple sectors |
Research and Industrial Implications
- Safety vs. Utility : While this compound’s explosive nature limits its applications, derivatives like EDTA and ethylenediamine dihydrochloride demonstrate the versatility of the ethylene diamine backbone in safer, functional roles. For example, EDTA’s chelation efficiency is critical in food preservation and medical therapies , whereas ethylenediamine dihydrochloride aids in synthesizing bioactive compounds .
- Catalytic Applications : Ethylene diamine-functionalized materials, such as palladium catalysts, show enhanced activity in hydrogenation reactions, highlighting the amine group’s role in catalysis . However, the diperchlorate form’s instability precludes such uses.
- Regulatory Divergence: Compounds with nitro/perchlorate groups (e.g., this compound, ethanol amine dinitrate) face strict bans, while ammonium-tolerant mutants derived from ethylenediamine illustrate its biological utility .
Q & A
Q. How to establish a collaborative research framework for high-risk studies on this compound?
- Methodological Answer :
- Interdisciplinary Teams : Partner with computational chemists, safety engineers, and material scientists.
- Pre-Publication Peer Review : Circulate findings via preprint servers (e.g., arXiv) for rapid feedback.
- Ethical Documentation : Maintain detailed hazard logs and share them through platforms like CAMEO .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
